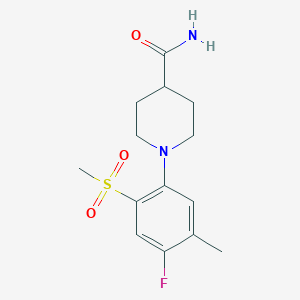
1-(4-Fluoro-5-methyl-2-(methylsulfonyl)phenyl)piperidine-4-carboxamide
Descripción general
Descripción
“1-(4-Fluoro-5-methyl-2-(methylsulfonyl)phenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H19FN2O3S and a molecular weight of 314.38 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=CC(=C(C=C1F)S(=O)(=O)C)N2CCC(CC2)C(=O)N . This indicates that the compound contains a piperidine ring attached to a fluoromethylsulfonyl phenyl group via an amide linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.38 and a molecular formula of C14H19FN2O3S . The compound is intended for research use only, not for diagnostic or therapeutic use .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition for Cancer Treatment
The compound has been investigated for its potential in treating cancer due to its ability to inhibit Aurora A kinase. This inhibition is crucial as Aurora A is involved in the regulation of mitosis, and its dysregulation is associated with cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Soluble Epoxide Hydrolase Inhibition
Research has shown the compound's utility in inhibiting soluble epoxide hydrolase, which has implications for various disease models. The inhibition of this enzyme can impact several physiological processes, leading to potential therapeutic applications (R. Thalji et al., 2013).
Na+/H+ Antiporter Inhibition for Cardiac Protection
The compound has been studied for its role in inhibiting the Na+/H+ exchanger, particularly beneficial during cardiac ischemia and reperfusion. This inhibition helps in preserving cellular integrity and functional performance, which is vital in treating acute myocardial infarction (M. Baumgarth et al., 1997).
PET Imaging in Neuroinflammation
The compound has been developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), which plays a significant role in neuroinflammation and neurodegenerative diseases such as Alzheimer’s disease. Its ability to bind to CSF1R can be used to image and study these conditions in vivo (H. Lee et al., 2022).
Selective 5-HT1A Receptor Agonists for Antidepressant Potential
The compound has been evaluated as a selective 5-HT1A receptor agonist, indicating potential use as an antidepressant. This receptor is a target for several psychiatric conditions, and agonists at this site have shown promise in preclinical models (B. Vacher et al., 1999).
Anti-angiogenic and DNA Cleavage Activities in Cancer
Novel derivatives of this compound have shown significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents. The presence of specific substituents in the compound structure may determine its potency and effectiveness in exerting anticancer effects (Vinaya Kambappa et al., 2017).
Propiedades
IUPAC Name |
1-(4-fluoro-5-methyl-2-methylsulfonylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-9-7-12(13(8-11(9)15)21(2,19)20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNLAWLBTYYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)(=O)C)N2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

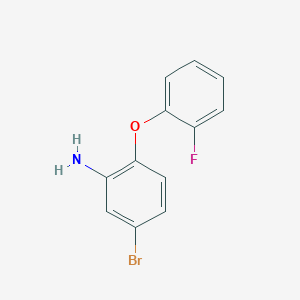
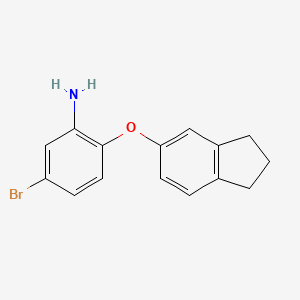
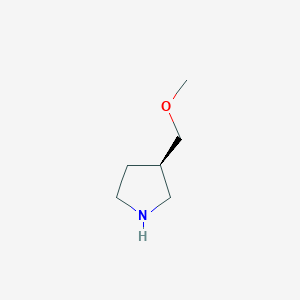
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
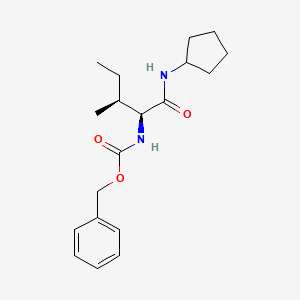
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
